molecular formula C19H22N4O3 B4971357 2-(3,4-dimethoxyphenyl)-5-methyl-7-(4-morpholinyl)pyrazolo[1,5-a]pyrimidine

2-(3,4-dimethoxyphenyl)-5-methyl-7-(4-morpholinyl)pyrazolo[1,5-a]pyrimidine

Cat. No. B4971357
M. Wt: 354.4 g/mol
InChI Key: CYBDDLQGXYJROM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrazolo[1,5-a]pyrimidines are a class of compounds that have attracted significant interest due to their wide range of biological activities . They are nitrogen-containing heterocyclic compounds that are often used as scaffolds in the synthesis of new drugs .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines often involves reactions with appropriate heterocyclic amines . Ultrasonic-assisted synthesis methods have also been used, resulting in good yields .


Molecular Structure Analysis

The molecular structure of these compounds often features a pyrazolo[1,5-a]pyrimidine core, which can be functionalized with various groups to enhance their biological activity .


Chemical Reactions Analysis

The chemical reactions involving these compounds are often influenced by the functional groups attached to the pyrazolo[1,5-a]pyrimidine core .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary widely depending on their exact structure and functional groups .

Scientific Research Applications

Fluorescent Probes for Bioimaging

Pyrazolo[1,5-a]pyrimidines (PPs) have been identified as strategic compounds for optical applications. They offer tunable photophysical properties and are used as fluorescent probes for studying the dynamics of intracellular processes . These compounds can be designed to exhibit solid-state emission intensities, making them suitable for bioimaging applications.

Cancer Therapeutics

PPs have received significant attention in biological applications, particularly in cancer therapeutics. Their small size and efficient synthetic approaches allow for easy functionalization, which is crucial for developing targeted cancer treatments . They have been used as lipid droplet biomarkers for cancer cells, demonstrating their versatility in this field .

CDK2 Inhibition for Cancer Treatment

The pyrazolo[1,5-a]pyrimidine scaffold has been utilized in the design of novel CDK2 inhibitors. CDK2 is a target for cancer treatment that affects tumor cells selectively. Compounds with this core structure have shown significant cytotoxic activities against various cancer cell lines, making them promising candidates for cancer therapy .

Drug Design and Molecular Docking

The pyrazolo[1,5-a]pyrimidine moiety is widely used in the design of small molecules with diverse biological activity. It is found in the structure of drugs like indiplon, zaleplon, presatovir, dinaciclib, and anagliptin. This core is also used in molecular docking studies to predict interactions with biological targets .

Antimicrobial and Antitubercular Agents

Due to their biological applications, there is growing interest in preparing pyrazolo[1,5-a]pyrimidines derivatives as antimicrobial and antitubercular agents. They have been shown to be promising in inhibiting the growth of microorganisms and the tuberculosis-causing bacteria .

Enzyme Inhibition

These derivatives are also explored for their potential as enzyme inhibitors. Their ability to interact with enzymes at a molecular level allows them to regulate biological pathways, which is essential for developing treatments for various diseases .

Safety and Hazards

The safety and hazards associated with these compounds can also vary widely. Some compounds in this class have been found to have cytotoxic activities .

Future Directions

Given the wide range of biological activities exhibited by pyrazolo[1,5-a]pyrimidines, there is significant interest in further exploring their potential uses, particularly in the field of drug development .

properties

IUPAC Name

4-[2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3/c1-13-10-19(22-6-8-26-9-7-22)23-18(20-13)12-15(21-23)14-4-5-16(24-2)17(11-14)25-3/h4-5,10-12H,6-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYBDDLQGXYJROM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC(=NN2C(=C1)N3CCOCC3)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-Dimethoxyphenyl)-5-methyl-7-morpholin-4-ylpyrazolo[1,5-a]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.